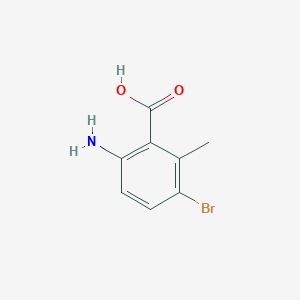

6-Amino-3-bromo-2-methylbenzoic acid

Description

Contextualization within Multifunctionalized Benzoic Acid Derivatives

6-Amino-3-bromo-2-methylbenzoic acid belongs to the class of multifunctionalized benzoic acid derivatives. cymitquimica.comnih.gov Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are ubiquitous in nature and industry, serving as precursors to a wide array of products, including pharmaceuticals, agrochemicals, and polymers. wikipedia.orgresearchgate.netijcrt.org The strategic placement of multiple functional groups on the benzene (B151609) ring, as seen in this compound, dramatically expands the synthetic possibilities, allowing for intricate molecular architectures.

The core structure of this compound features a benzoic acid moiety, which provides a carboxylic acid group (-COOH), an amino group (-NH2), a bromine atom (-Br), and a methyl group (-CH3) attached to the benzene ring. nih.gov Each of these substituents imparts distinct chemical reactivity:

The carboxylic acid group is a versatile handle for various transformations, including esterification, amidation, and reduction.

The amino group introduces basicity and nucleophilicity, enabling reactions such as diazotization, acylation, and the formation of heterocyclic rings.

The bromine atom , a halogen, is an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in cross-coupling reactions, a cornerstone of modern organic synthesis.

The methyl group influences the electronic properties and steric environment of the molecule.

This unique combination of functionalities on a single scaffold makes this compound a highly valuable and sought-after intermediate in the synthesis of complex target molecules.

Significance as a Key Organic Building Block and Research Chemical in Synthetic Disciplines

The true significance of this compound lies in its role as a key organic building block. bldpharm.com In the parlance of synthetic chemistry, a building block is a readily available molecule that can be efficiently incorporated into a larger, more complex structure. The diverse reactive sites on this compound allow for a programmed, stepwise approach to synthesis, where each functional group can be addressed selectively under specific reaction conditions.

This strategic utility has made it a prominent research chemical, a compound primarily used for scientific investigation and not for direct therapeutic or consumer use. bldpharm.com Its applications span various synthetic disciplines, including:

Pharmaceutical Synthesis: As an intermediate in the creation of novel drug candidates. The structural motifs present in this molecule are often found in biologically active compounds.

Agrochemical Development: In the synthesis of new pesticides and herbicides, where specific substitution patterns on an aromatic ring can lead to desired biological activity.

Materials Science: As a precursor for the synthesis of organic materials with specific electronic or photophysical properties.

The commercial availability of this compound from various chemical suppliers underscores its importance to the research community. sigmaaldrich.comsigmaaldrich.com

Overview of Research Trajectories in Contemporary Synthetic Chemistry

Current research involving this compound and related multifunctionalized aromatic compounds is focused on several key areas. A major trajectory involves its use in the development of novel heterocyclic compounds. The amino and carboxylic acid groups can be induced to react intramolecularly or with other reagents to form a variety of ring systems, which are prevalent in many pharmaceutical agents.

Furthermore, the bromine atom is a gateway to a vast array of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly complex molecular frameworks from simple precursors.

Another significant research direction is the exploration of its utility in the synthesis of constrained peptides and peptidomimetics. The defined stereochemistry and substitution pattern of the molecule can be used to create unnatural amino acid surrogates, which can be incorporated into peptide chains to study protein structure and function or to develop new therapeutic peptides with enhanced stability and activity.

In essence, the research landscape for this compound is vibrant and expanding, driven by the continuous need for more efficient and versatile synthetic methods to access novel and functionally diverse molecules. Its unique combination of reactive sites ensures its continued relevance as a strategic tool in the hands of synthetic organic chemists.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | nih.gov |

| Molecular Weight | 230.06 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 124341-06-6 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| InChI Key | DWECHCGAIYTKSL-UHFFFAOYSA-N | nih.gov |

| SMILES | CC1=C(C=CC(=C1C(=O)O)N)Br | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-bromo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWECHCGAIYTKSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Process Development for 6 Amino 3 Bromo 2 Methylbenzoic Acid

Strategic Approaches to Core Structure Synthesis

The assembly of the 6-Amino-3-bromo-2-methylbenzoic acid scaffold hinges on the strategic introduction of its four substituents onto the benzene (B151609) ring. The order and method of these introductions are critical for achieving the desired isomer with high purity and yield.

Amination Protocols for Aromatic Systems

The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis. For the synthesis of this compound, this can be achieved through several established methods, primarily involving the amination of an aryl halide precursor.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. libretexts.orgwikipedia.org It offers a broad substrate scope and high functional group tolerance. wikipedia.org The reaction typically involves an aryl halide (bromide or chloride), an amine, a palladium catalyst with a suitable phosphine (B1218219) ligand, and a base. libretexts.orgthieme-connect.com The development of specialized ligands, such as XPhos and AdBippyPhos derivatives, has enabled these reactions to proceed under milder conditions and with higher efficiency. acs.orgacs.org For instance, the use of aqueous ammonia (B1221849) as the nitrogen source has been demonstrated, offering a more practical and cost-effective approach. acs.org

Ullmann Condensation: A classical method for aryl amination, the Ullmann reaction utilizes a copper catalyst to couple an aryl halide with an amine. wikipedia.orgnih.gov Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of milder protocols using soluble copper catalysts with ligands like diamines and acetylacetonates, or even ligand-free systems in environmentally benign solvents like deep eutectic solvents. wikipedia.orgnih.govfrontiersin.org The Goldberg reaction, a variation of the Ullmann condensation, is particularly effective for coupling anilines with aryl halides. wikipedia.org

Nucleophilic Aromatic Substitution (SNA_r): While less common for unactivated aryl halides, SNA_r can be a viable strategy if the aromatic ring is sufficiently activated by electron-withdrawing groups. The halogen atom can be displaced by an amine nucleophile, often requiring high temperatures and pressures. rsc.org

Table 1: Comparison of Amination Protocols

| Method | Catalyst | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Aryl halide, amine, base | Mild to moderate temperatures | Broad scope, high tolerance | Cost of palladium and ligands |

| Ullmann Condensation | Copper | Aryl halide, amine, base | High temperatures (traditional), milder with modern catalysts | Lower cost catalyst | Harsh conditions, limited scope (traditional) |

| Nucleophilic Aromatic Substitution | None | Activated aryl halide, amine | High temperatures and pressures | Simple, no catalyst needed | Requires activated substrates |

Regioselective Bromination Techniques on Methylbenzoic Acid Scaffolds

The selective introduction of a bromine atom at the 3-position of a 2-methylbenzoic acid derivative is a critical step that requires careful consideration of directing group effects. The existing methyl and carboxyl groups on the aromatic ring will influence the position of electrophilic bromination.

The carboxyl group (-COOH) is a deactivating and meta-directing group. quora.combritannica.comnumberanalytics.com This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to it. quora.comnumberanalytics.comlibretexts.org The methyl group (-CH₃), on the other hand, is an activating and ortho-, para-directing group, donating electron density to the ring. savemyexams.comunizin.org

In the case of 2-methylbenzoic acid, the positions ortho and para to the methyl group are C3, C5, and C6, while the positions meta to the carboxyl group are C3 and C5. The combined directing effects of both groups would favor bromination at the C3 and C5 positions. To achieve regioselective bromination at the desired C3 position, specific reaction conditions and brominating agents are necessary. Direct bromination of 2-methylbenzoic acid with bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) can be employed. youtube.com The reaction of 2-methylbenzoic acid with bromine in concentrated sulfuric acid has also been reported to yield a mixture of bromo-isomers. chemicalbook.com

Methyl Group Introduction and Functionalization in Benzoic Acid Derivatives

Introducing a methyl group onto a benzoic acid scaffold can be accomplished through various methods.

Friedel-Crafts Alkylation: This classic method involves the reaction of the aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. However, Friedel-Crafts reactions on benzoic acid itself are generally not feasible because the deactivating carboxyl group and the Lewis acid catalyst form a complex that further deactivates the ring. britannica.com Therefore, the methyl group is typically introduced at an earlier stage of the synthesis, starting from a precursor like toluene.

Ortho-Lithiation: A powerful technique for regioselective functionalization is directed ortho-lithiation. rsc.orgsemanticscholar.orgresearchgate.net In this method, a directing group on the aromatic ring directs the deprotonation of a nearby C-H bond by a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) in the presence of a ligand such as TMEDA. rsc.orgresearchgate.netresearchgate.net The resulting aryl-lithium species can then be quenched with an electrophile, such as methyl iodide, to introduce the methyl group. rsc.orgresearchgate.net The carboxylic acid group itself can act as a directing group for ortho-lithiation. rsc.orgsemanticscholar.orgresearchgate.net

Carboxylic Acid Functional Group Installation and Manipulation

Oxidation of a Methyl Group: A common and efficient method for introducing a carboxylic acid group onto an aromatic ring is the oxidation of a pre-existing methyl group. youtube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert a methyl group on the benzene ring to a carboxylic acid. This strategy is often employed by starting with a methylated precursor, such as a substituted toluene.

Carbonylation: Palladium-catalyzed carbonylation of aryl halides provides a direct route to benzoic acid derivatives. google.com This reaction involves the introduction of a carbonyl group (CO) from carbon monoxide gas into an aryl-palladium intermediate.

From Diazonium Salts: The Sandmeyer reaction, or related transformations, can be used to convert an amino group on the aromatic ring into a nitrile, which can then be hydrolyzed to a carboxylic acid. scirp.org This involves the diazotization of the amine followed by reaction with a copper(I) cyanide. scirp.org

Novel Synthetic Routes and Reaction Cascades

The development of more efficient and sustainable synthetic routes is a continuous effort in chemical manufacturing. For this compound, this involves designing reaction cascades and optimizing processes for industrial-scale production.

Development of Efficient and Scalable Processes for Industrial Application

For industrial applications, the focus is on developing synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally friendly. This often involves minimizing the number of synthetic steps, using readily available and inexpensive starting materials, and employing catalytic processes to reduce waste.

One potential industrial approach could start from a readily available substituted aniline (B41778). For example, a process could involve the acylation of an aniline derivative, followed by halogenation and subsequent carbonylation to form the anthranilic acid derivative. google.com The development of bio-based production methods for key aromatic intermediates, such as anthranilic acid, is also a promising area of research for decarbonizing the chemical industry. einpresswire.comresearchgate.net

The optimization of reaction conditions, including catalyst loading, solvent choice, and temperature, is crucial for scalability. The use of flow chemistry and automated synthesis platforms can also contribute to more efficient and reproducible manufacturing processes. nih.gov

Multi-step Reaction Sequences (e.g., nitration, hydrolysis, hydrogenation, esterification, diazotization)

The construction of this compound typically involves a sequence of fundamental organic reactions. The choice and order of these reactions are critical for achieving the desired isomer with high purity.

Nitration: This is a common electrophilic aromatic substitution used to introduce a nitro (-NO₂) group onto an aromatic ring. The nitro group is a strong deactivating group and a meta-director. libretexts.org It can be introduced early in a synthesis and later converted to an amino group. libretexts.org

Hydrogenation/Reduction: The conversion of a nitro group to an amino (-NH₂) group is a key step. This is typically achieved through catalytic hydrogenation using catalysts like palladium or platinum, or by using metal/acid combinations. This transformation changes the electronic nature of the substituent from electron-withdrawing to electron-donating. libretexts.org

Bromination: The introduction of a bromine atom is achieved through electrophilic aromatic substitution. The position of bromination is directed by the substituents already present on the ring. For instance, amino groups are strong ortho, para-directors, while carboxylic acid and nitro groups are meta-directors. libretexts.org In the synthesis of 3-bromo-4-aminotoluene, a precursor to related structures, bromination is performed after the starting amine (p-toluidine) is acetylated to control the reactivity and ensure correct regioselectivity. orgsyn.org

Hydrolysis: This reaction is often used in the final stages of a synthesis to deprotect a functional group or to convert a precursor into the desired functional group. For example, a nitrile (-CN) group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH). orgsyn.org Similarly, an amide or ester protecting group can be removed via hydrolysis to reveal a free amine or carboxylic acid. orgsyn.org

Diazotization: This process converts a primary aromatic amine into a diazonium salt (-N₂⁺). learncbse.in Diazonium salts are highly versatile intermediates. They can be replaced by a variety of functional groups. In one notable application, a diazotization-deamination sequence can be used to remove an amino group after it has served its purpose of directing other substituents to specific positions on the ring. orgsyn.org

Table 1: Overview of Key Reaction Types in Synthesis

| Reaction Type | Purpose in Synthesis | Example Transformation | Citation(s) |

|---|---|---|---|

| Nitration | Introduction of a nitrogen functional group, often a precursor to an amine. | Benzene → Nitrobenzene | libretexts.org |

| Hydrolysis | Conversion of nitriles or esters to carboxylic acids; removal of amide protecting groups. | 2-bromo-4-cyanotoluene → 2-bromo-4-methylbenzoic acid | orgsyn.org |

| Hydrogenation | Reduction of a nitro group to a primary amine. | p-Nitrotoluene → p-Toluidine (B81030) | libretexts.org |

| Esterification | Protection of a carboxylic acid group; intermediate step in some synthetic routes. | 4-nitro-2-methylbenzoic acid → Methyl 4-nitro-2-methylbenzoate | google.com |

| Diazotization | Conversion of an amine to a diazonium salt for subsequent replacement or removal. | 3-Amino-2,4,6-tribromobenzoic acid → 2,4,6-Tribromobenzoic acid (via deamination) | orgsyn.org |

Green Chemistry Principles and Sustainable Synthesis Methods (e.g., photocatalysis)

In line with the principles of green chemistry, modern synthetic efforts aim to reduce waste, minimize energy consumption, and use less hazardous materials. Photocatalysis is an emerging technology that aligns with these goals. researchgate.net

Photocatalytic reactions utilize light to activate a catalyst, which then drives a chemical transformation. A common approach involves semiconductor photocatalysts like titanium dioxide (TiO₂). When irradiated with UV light, TiO₂ generates a high-energy electron-hole pair on its surface. This pair can initiate powerful redox reactions, enabling transformations such as hydroxylation and halogenation under mild conditions. researchgate.net The use of photocatalysis could provide a more sustainable route for steps like the bromination of aromatic rings, potentially reducing the need for harsh reagents and byproducts associated with traditional electrophilic substitution methods. While specific applications to the synthesis of this compound are still areas for research, the principles of photocatalysis offer a promising avenue for developing more environmentally benign synthetic pathways. researchgate.net

Synthesis of Precursors and Related Intermediates

The successful synthesis of the target compound is critically dependent on the efficient preparation of key building blocks, namely substituted anilines and brominated aromatic acids.

Pathways for Substituted Anilines and Benzoic Acid Derivatives as Starting Materials

The synthesis often begins with simpler, commercially available starting materials like substituted toluenes or anilines. A common strategy involves protecting a reactive functional group, performing the necessary substitutions on the aromatic ring, and then deprotecting it.

A relevant example is the synthesis of 3-bromo-4-aminotoluene from p-toluidine. orgsyn.org

Acetylation: The amino group of p-toluidine is first protected by reacting it with acetic acid to form p-acetotoluide. This step prevents unwanted side reactions and modulates the directing effect of the nitrogen.

Bromination: The p-acetotoluide is then brominated. The acetamido group directs the incoming bromine to the position ortho to it (and meta to the methyl group), yielding 3-bromo-4-acetaminotoluene.

Hydrolysis: The acetyl group is removed by acid hydrolysis, yielding the final product, 3-bromo-4-aminotoluene. orgsyn.org

Table 2: Synthesis of 3-bromo-4-aminotoluene from p-Toluidine

| Step | Reactant | Reagents | Key Conditions | Product | Citation |

|---|---|---|---|---|---|

| 1. Acetylation | p-Toluidine | Glacial acetic acid | Reflux | p-Acetotoluide | orgsyn.org |

| 2. Bromination | p-Acetotoluide | Bromine (Br₂) | 50-55°C | 3-Bromo-4-acetaminotoluene | orgsyn.org |

| 3. Hydrolysis | 3-Bromo-4-acetaminotoluene | Ethyl alcohol, Concentrated HCl | Reflux | 3-Bromo-4-aminotoluene | orgsyn.org |

Preparation of Brominated Toluene and Benzoic Acid Intermediates

A detailed procedure for synthesizing a related intermediate, 2-bromo-3-methylbenzoic acid, starts with p-nitrotoluene. orgsyn.org The first step is the synthesis of 2-bromo-4-nitrotoluene (B188816).

Bromination of p-Nitrotoluene: p-Nitrotoluene is heated with bromine in the presence of iron powder, which acts as a catalyst. The methyl group directs the bromination to the ortho position, yielding 2-bromo-4-nitrotoluene with a reported yield of 86-90%. orgsyn.org

This brominated nitro-toluene is then converted to the benzoic acid through a sequence involving reaction with potassium cyanide followed by hydrolysis, which displaces the nitro group and forms the carboxylic acid. orgsyn.org

Table 3: Synthesis of the Intermediate 2-Bromo-4-nitrotoluene

| Reactant | Reagents | Catalyst | Temperature | Yield | Product | Citation |

|---|

Another pathway involves the bromination of an acylated derivative of o-toluidine (B26562) to produce N-(4-bromo-2-methylphenyl)butanamide, which serves as an important intermediate for further functionalization. google.com

Iii. Elucidation of Reaction Mechanisms and Transformative Chemistry of 6 Amino 3 Bromo 2 Methylbenzoic Acid

Fundamental Chemical Reactivity of Functional Groups

The individual functional groups of 6-Amino-3-bromo-2-methylbenzoic acid each exhibit characteristic reactivities that can be selectively targeted in chemical synthesis.

The aromatic amino group is susceptible to oxidation. While direct oxidation to a nitro group can be challenging to control, a common synthetic strategy involves the nitration of a related precursor, 3-bromo-6-methylbenzoic acid, to introduce a nitro group, which can then be reduced to the desired amino group. The nitro group acts as an electron-withdrawing group, which influences the reactivity of the aromatic ring.

The bromine atom on the aromatic ring can be removed through reduction reactions. This process, often achieved using catalytic hydrogenation or other reducing agents, allows for the selective dehalogenation of the molecule, yielding 6-amino-2-methylbenzoic acid. This transformation is valuable for creating derivatives that lack the bromine substituent.

The electronic nature of the substituents on the benzene (B151609) ring of this compound directs the course of substitution reactions.

Nucleophilic Aromatic Substitution: The bromine atom can be replaced by various nucleophiles. For instance, in a related compound, 3-bromo-6-cyano-2-methylbenzoic acid, the bromine atom can be substituted using reagents like sodium cyanide. The amino group can also participate in nucleophilic substitution reactions to form different derivatives. The success of these reactions depends on the strength of the nucleophile and the reaction conditions. weebly.com

Electrophilic Aromatic Substitution: The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. learncbse.in However, under strongly acidic conditions typical for many electrophilic substitution reactions like nitration, the amino group can be protonated to form an anilinium ion. byjus.com This protonated form is a deactivating, meta-directing group. byjus.comquora.com Therefore, direct electrophilic substitution on this compound can lead to a mixture of products. To control the regioselectivity, the amino group is often protected, for example, through acetylation, before carrying out the electrophilic substitution. byjus.com

The carboxylic acid group readily undergoes a variety of transformations, providing a key handle for molecular diversification.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester. For example, reaction with methanol (B129727) would yield methyl 6-amino-3-bromo-2-methylbenzoate. uni.lu

Amidation: The carboxylic acid can be coupled with amines to form amides. This reaction typically requires the use of coupling agents to activate the carboxylic acid. rsc.org A variety of amines can be used, leading to a diverse range of amide products.

Advanced Metal-Catalyzed Reactions

The bromine substituent on this compound makes it an excellent substrate for a variety of powerful metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex organic molecules.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. libretexts.orgnih.gov In this reaction, the bromine atom of this compound can be coupled with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is highly efficient for creating biaryl structures, which are common motifs in pharmaceuticals and materials science. nih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

Reaction Scheme: This compound + Arylboronic acid --(Pd catalyst, Base)--> 6-Amino-3-aryl-2-methylbenzoic acid

The choice of palladium catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and substrate scope. nih.gov Research has shown that even unprotected anilines can undergo Suzuki-Miyaura coupling, which is advantageous as it avoids the need for protection and deprotection steps. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 6-Amino-2-methyl-3-phenylbenzoic acid |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 6-Amino-3-(4-methoxyphenyl)-2-methylbenzoic acid |

Palladium-Catalyzed Processes (e.g., carbonylation, aminocarbonylation, cyclization)

Palladium catalysis offers a powerful tool for the functionalization of aryl halides like this compound. The carbon-bromine bond is particularly susceptible to palladium-mediated activation, paving the way for carbonylation and related transformations.

Carbonylation and Aminocarbonylation:

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) by utilizing carbon monoxide (CO) as a C1 source. mdpi.com In the context of this compound, this can lead to the formation of various derivatives. For instance, aminocarbonylation, the coupling of an aryl halide, carbon monoxide, and an amine, is a key process. nih.gov The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by CO insertion to form a palladated acyl complex. Subsequent nucleophilic attack by an amine and reductive elimination yields the amide product and regenerates the Pd(0) catalyst. mdpi.comnih.gov

The presence of both an amino and a carboxylic acid group on the substrate molecule allows for potential intramolecular reactions or competition between intermolecular and intramolecular pathways. The chemoselectivity of these reactions can often be controlled by judicious choice of ligands, bases, and reaction conditions. researchgate.net For example, using bifunctional N,O-nucleophiles like aminoethanols in palladium-catalyzed carbonylations of ortho-phenylene dihalides has been systematically studied, demonstrating that aminocarbonylation can be selectively achieved over alkoxycarbonylation under optimized conditions. mdpi.com

Palladium-Catalyzed Cyclization:

The structure of this compound is also amenable to palladium-catalyzed intramolecular cyclization reactions. These processes can lead to the formation of various heterocyclic ring systems. While specific examples directly involving this compound in palladium-catalyzed cyclizations are not extensively detailed in the reviewed literature, the principles of such reactions are well-established for related substrates. For instance, palladium-catalyzed cascade reactions involving azidation and carbonylation of aryl halides have been developed for amide synthesis. researchgate.net

Table 1: Examples of Palladium-Catalyzed Carbonylation Reactions This table is representative of the types of transformations possible and may not directly use this compound as the starting material.

| Substrate Type | Reagents | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl Halides | CO, Amines | PdCl₂/Xantphos | Amides | researchgate.net |

| Aryl Iodides | CO, Secondary Cyclic Amines | Pd(II) complex | α-Ketoamides | researchgate.net |

| Propargylic Alcohols | CO, N-Nucleophiles (e.g., aryl/alkylamines) | Pd(0)/Ligand L11 | Itaconimides | nih.gov |

| ortho-Phenylene Dihalides | CO, Aminoethanols | Palladium Catalyst | Amide Alcohols / Amide-Esters | mdpi.com |

Rhodium- and Iridium-Catalyzed Transformations (e.g., C-H activation, annulation)

Rhodium and iridium catalysts are renowned for their ability to mediate C-H activation reactions, offering a direct route to functionalize otherwise inert carbon-hydrogen bonds. The carboxylic acid group in this compound can act as a directing group, guiding the metal catalyst to activate a specific C-H bond, typically in the ortho position.

C-H Activation:

Iridium-catalyzed C-H activation has been successfully applied to a wide range of benzoic acids for transformations like methylation, amination, and iodination. diva-portal.orgnih.gov These methods often exhibit high regioselectivity for the position ortho to the carboxylic acid directing group. diva-portal.org For example, [Cp*Ir(III)] catalytic systems have been pivotal in the selective monoiodination and methylation of benzoic acids. diva-portal.orgnih.gov Similarly, rhodium(III) catalysts can facilitate C-H activation for the synthesis of complex molecules. rsc.orgsioc-journal.cn For instance, Rh(III)-catalyzed annulation of benzoic acids with alkynes leads to the formation of isocoumarin (B1212949) derivatives through a C-H activation process. nih.gov

Annulation Reactions:

Annulation, the formation of a new ring, can be achieved through rhodium- or iridium-catalyzed C-H activation coupled with a reaction partner like an alkyne or an alkene. nih.govacs.org Rhodium(III) catalysts have been shown to promote the intramolecular oxidative annulation between benzoic acid derivatives and tethered alkynes, leading to tricyclic isocoumarin structures. nih.gov This strategy leverages the C-H activation step to construct complex polycyclic systems efficiently. While direct application on this compound is not explicitly documented, the established methodologies for other substituted benzoic acids suggest its potential as a substrate for such transformations. nih.govacs.org

Table 2: Overview of Rhodium- and Iridium-Catalyzed C-H Activation/Annulation of Benzoic Acids This table presents general transformations applicable to benzoic acid derivatives.

| Catalyst Type | Transformation | Directing Group | Typical Product | Reference |

|---|---|---|---|---|

| Iridium(III) | ortho-C−H Methylation | Carboxylate | ortho-Methylated Benzoic Acids | nih.gov |

| Iridium(III) | ortho-C−H Amination | Carboxylate | Anilines | diva-portal.org |

| Rhodium(III) | Oxidative Annulation with Alkynes | Carboxylate | Isocoumarins | nih.gov |

| Rhodium(III) | Three-component C-H activation with amides and aldehydes | Pyridine | Substituted Amines | rsc.org |

Mechanochemical Approaches in Catalyzed Reactions

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, is emerging as a sustainable alternative to traditional solvent-based synthesis. acs.org These methods can enhance reaction rates, alter selectivities, and sometimes enable transformations that are difficult to achieve in solution. ucm.es

While specific research on the mechanochemical catalytic reactions of this compound is limited in the available literature, the principles have been applied to related syntheses. For example, the synthesis of primary amides from esters using calcium nitride has been successfully carried out via ball milling, a process that is compatible with various functional groups. ucm.es This solvent-free approach offers an environmentally friendly route for amide formation. Given the solid nature of this compound, it is a plausible candidate for mechanochemical transformations, potentially in catalyst-free reactions or in solid-state catalyzed processes. acs.org

Intramolecular Cyclization and Heterocycle Synthesis

The proximate amino and carboxylic acid groups of this compound make it an ideal substrate for intramolecular cyclization reactions to form nitrogen-containing heterocycles, most notably quinazolinones.

Formation of Quinazolinone Derivatives from the Amino and Carboxylic Acid Functions

Quinazolinones are a significant class of heterocyclic compounds with a broad spectrum of biological activities. semanticscholar.orgnih.gov The synthesis of quinazolinone derivatives often starts from anthranilic acids (2-aminobenzoic acids). This compound is structurally analogous to a substituted anthranilic acid and can serve as a key building block for bromo- and methyl-substituted quinazolinones.

A common method involves the acylation of the amino group, followed by cyclization. For instance, reacting a substituted anthranilic acid with an acid anhydride (B1165640) (like acetic anhydride) can form a benzoxazinone (B8607429) intermediate. nih.gov This intermediate can then be treated with an amine or ammonia (B1221849) source to yield the corresponding quinazolinone. nih.gov For example, 6-bromo-2-methyl-3,1-benzoxazin-4-one, prepared from 5-bromoanthranilic acid and acetic anhydride, reacts with various anilines to produce a series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones. nih.gov A similar strategy could be envisioned for this compound, potentially leading to 7-amino-substituted quinazolinones after initial protection and transformation steps.

Another approach involves direct reaction with reagents that provide the remaining atoms for the heterocyclic ring. For example, reacting 2-amino-6-bromobenzoic acid with acetic anhydride followed by formamide (B127407) cyclization has been used to synthesize 2-methyl-5-bromo-4(3H)-quinazolinone. niscair.res.in

Construction of Other Nitrogen-Containing Heterocyclic Systems

Beyond quinazolinones, the reactive handles on this compound allow for the construction of a diverse array of nitrogen-containing heterocycles. nih.govnih.gov The amino group can act as a nucleophile, while the bromo-substituent is a site for cross-coupling reactions, and the carboxylic acid can be converted into other functional groups.

A general strategy involves using 2-bromobenzoic acids as building blocks to couple with nitrogen-containing compounds. Subsequent aryl radical cyclizations can lead to tri- and tetracyclic isoindolinones and benzolactams. researchgate.net The synthesis of various nitrogen heterocycles often relies on creating key C-N and C-C bonds through catalytic or non-traditional activation methods. nih.gov While these examples may not start directly from this compound, they illustrate the potential pathways for its conversion into more complex heterocyclic systems.

Photochemical and Electrochemical Transformations

The presence of both electron-donating (amino) and electron-withdrawing (carboxyl) groups, in conjunction with a halogen atom, makes this compound a candidate for interesting photochemical and electrochemical reactions. These transformations often proceed through radical or charge-separated intermediates, leading to novel molecular scaffolds.

The phenomenon of photoinduced intramolecular charge transfer (ICT) is a well-documented process in molecules containing both an electron donor and an electron acceptor group. ias.ac.innih.gov Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polar excited state. This process is often accompanied by a noticeable change in the fluorescence properties of the molecule, such as the appearance of a new, red-shifted emission band in polar solvents. ias.ac.in

In the context of aminobenzoic acids, the amino group typically serves as the electron donor, while the carboxylic acid or its ester derivative acts as the electron acceptor. For instance, studies on 4-amino-3-methyl benzoic acid methyl ester (AMBME) have demonstrated dual fluorescence in polar solvents, indicative of a locally excited state and a charge transfer state. ias.ac.in The twisted intramolecular charge transfer (TICT) model is one of the most accepted explanations for this phenomenon, proposing that the donor group twists relative to the acceptor group in the excited state to facilitate charge separation. ias.ac.in

While direct studies on this compound are not available, it is plausible that it would exhibit similar ICT characteristics. The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group sets the stage for such a process. The substitution pattern, including the bromine atom and the methyl group, would likely influence the energetics of the ground and excited states, thereby modulating the efficiency and dynamics of the ICT process. The bromine atom, being electron-withdrawing, could potentially enhance the acceptor strength of the aromatic ring, while the methyl group's electron-donating nature might slightly enhance the donor strength of the amino group.

Table 1: Comparison of Spectroscopic Data for Related Aminobenzoic Acid Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent Polarity | Reference |

| 4-Amino-3-methyl benzoic acid methyl ester (AMBME) | ~300 | ~350 (LE), ~450 (CT) | Polar | ias.ac.in |

| 4-(Dimethylamino)benzonitrile (DMABN) | ~290 | ~340 (LE), ~470 (CT) | Polar | nih.gov |

| p-Aminobenzoic acid | Not specified | Charge-transfer reaction reported | Solution phase | ias.ac.in |

| 3-Aminobenzoic acid | Not specified | Charge-transfer reaction reported | Solution phase | ias.ac.in |

| 2-Aminobenzoic acid | Not specified | Charge-transfer reaction reported | Solution phase | ias.ac.in |

LE: Locally Excited State, CT: Charge Transfer State. Data is approximate and dependent on specific solvent conditions.

Recent advancements in photoredox catalysis have enabled the use of simple and abundant carboxylic acids as precursors for acyl radicals. nih.govresearchgate.netnih.gov This approach often involves the transient generation of a more reactive intermediate from the carboxylic acid, which can then undergo single-electron transfer (SET) upon visible-light irradiation. nih.govresearchgate.net

One common strategy involves the in-situ formation of a mixed anhydride from the carboxylic acid, for example, by using dimethyl dicarbonate (B1257347) (DMDC). nih.gov This anhydride can then be reduced by an excited photocatalyst to generate a radical anion, which subsequently fragments to release carbon dioxide and the desired acyl radical. nih.gov These acyl radicals can then participate in various carbon-carbon bond-forming reactions. nih.gov

Another strategy for the functionalization of aromatic carboxylic acids is through photo-induced decarboxylation. researchgate.netresearchgate.net This can be achieved through several mechanisms, including the generation of intermediates like benzoyl hypohalites, the use of specialized photocatalysts to promote decarboxylation via photo-induced electron transfer, or through a ligand-to-metal charge transfer (LMCT) strategy with metal salts like copper or iron. researchgate.net The resulting aryl radicals are valuable intermediates for a variety of synthetic transformations. researchgate.net

Given that this compound is an aromatic carboxylic acid, it is conceivable that it could undergo similar photocatalytic transformations. The presence of the amino and bromo substituents would undoubtedly influence the reactivity. For instance, the amino group could potentially interfere with some catalytic cycles, while the carbon-bromine bond might offer a handle for subsequent cross-coupling reactions or could itself be subject to photochemical cleavage. researchoutreach.org The generation of an acyl radical from this compound could open up pathways to novel heterocyclic structures and other complex molecules.

Table 2: Examples of Photocatalytic Reactions of Aromatic Carboxylic Acids

| Reaction Type | Carboxylic Acid Substrate | Reagents/Catalyst | Product Type | Reference |

| Acylarylation of Olefins | Benzoic acid | fac-Ir(ppy)₃, DMDC, 2,6-lutidine | Acylarylated products | nih.gov |

| Methane Oxidation | Conjugated aromatic carboxylic acids | NaCl-TFA media | Methyl esters | researchgate.net |

| Carboxylation with CO₂ | Various aryl compounds | Visible-light photocatalyst | Aromatic carboxylic acids | rsc.org |

| Aminodecarboxylation | Aliphatic carboxylic acids | Organic photocatalyst, DBU, DIAD | Aminated alkanes | nih.gov |

This table provides a general overview of reaction types and does not detail specific yields or conditions.

Iv. Derivatization Strategies and Functionalization Chemistry of 6 Amino 3 Bromo 2 Methylbenzoic Acid

Amidation and Esterification Reactions for Modulating Reactivity and Properties

The presence of both a carboxylic acid and an amino group allows for straightforward amidation and esterification reactions, which are fundamental transformations for altering the molecule's polarity, solubility, and biological interaction capabilities.

Amidation: The amino group of 6-Amino-3-bromo-2-methylbenzoic acid can be acylated, while the carboxylic acid can be coupled with various amines to form a diverse range of amides. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of activators like N-hydroxysuccinimide (NHS), are commonly employed to facilitate the formation of the amide bond from the carboxylic acid function. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. researchgate.netnih.gov

Recent advancements have focused on more atom-economical and milder conditions. For instance, copper-catalyzed methods have been shown to be effective for the direct amidation of benzoic acids. researchgate.net A notable copper-catalyzed protocol for direct amide bond formation utilizes isothiocyanates as activating agents, which react with amines to form a reactive carbodiimide (B86325) in situ. researchgate.net This method has shown high yields for halogenated benzoic acids. researchgate.net

Esterification: The carboxylic acid group is readily converted to an ester through various methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach, particularly for simple alkyl esters like methyl or ethyl esters. researchgate.net For more sensitive substrates or to achieve higher yields under milder conditions, alternative methods are used. One such method employs N-bromosuccinimide (NBS) as an efficient catalyst for the direct esterification of aryl carboxylic acids with alcohols. nih.govnih.gov This metal-free method is tolerant to air and moisture, making it a practical option for synthesizing a variety of esters. nih.govnih.gov

The following table summarizes common amidation and esterification reactions for this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| Amidation (from COOH) | Amine (R¹-NH₂), EDC/NHS, DMF | 6-Amino-3-bromo-2-methyl-N-(R¹)-benzamide |

| Amidation (from NH₂) | Acyl Chloride (R²-COCl), Pyridine | 6-(R²-acetamido)-3-bromo-2-methylbenzoic acid |

| Esterification (from COOH) | Alcohol (R³-OH), H₂SO₄ (cat.), Heat | Alkyl/Aryl 6-amino-3-bromo-2-methylbenzoate |

| NBS-Catalyzed Esterification | Alcohol (R³-OH), NBS (cat.), 70°C | Alkyl/Aryl 6-amino-3-bromo-2-methylbenzoate |

Synthesis of Complex Aromatic Amide and Ester Compounds

Building upon the fundamental amidation and esterification reactions, this compound serves as a scaffold for synthesizing more intricate aromatic compounds. By reacting it with bifunctional or polyfunctional amines and alcohols, complex molecules with tailored properties can be constructed. For instance, reaction with diamines can lead to the formation of dimers or serve as a precursor for polyamide synthesis. Similarly, reaction with amino alcohols allows for the introduction of both new amide and ester linkages, depending on the reaction conditions and protecting group strategies employed.

The synthesis of N-aryl anthranilic acid derivatives, which are structurally related, often involves copper-catalyzed coupling reactions between a bromobenzoic acid and an aromatic amine. ucl.ac.uk This suggests that the bromine atom on this compound could potentially undergo coupling reactions, although the primary focus of derivatization is often on the more reactive amino and carboxyl groups. The synthesis of complex amides is a cornerstone of medicinal chemistry, and this scaffold provides three distinct points for modification (amino, carboxyl, and bromo) to explore chemical space.

Below is a table illustrating the synthesis of representative complex aromatic derivatives.

| Reactant 1 | Reactant 2 | Resulting Complex Derivative |

| This compound | Aniline (B41778) | 6-Amino-3-bromo-N-phenyl-2-methylbenzamide |

| This compound | Phenol | Phenyl 6-amino-3-bromo-2-methylbenzoate |

| N-acetyl-6-amino-3-bromo-2-methylbenzoic acid | Ethylenediamine | N,N'-(Ethane-1,2-diyl)bis(6-acetamido-3-bromo-2-methylbenzamide) |

Development of Amino Acid Derivatives and Specialized Building Blocks for Combinatorial Synthesis

Substituted aminobenzoic acids are valuable scaffolds for generating combinatorial libraries of small molecules for drug discovery. nih.govresearchgate.net The orthogonal nature of the amino and carboxylic acid groups allows for selective derivatization, making this compound an ideal core structure for this purpose. In a typical solid-phase synthesis strategy, the carboxylic acid group can be anchored to a resin, leaving the amino group free for a variety of acylation or alkylation reactions. nih.gov Following this, the ester linkage to the resin can be cleaved to release the derivatized acid, or the molecule can be further modified before cleavage.

This "split-and-pool" synthesis methodology allows for the rapid generation of thousands of distinct compounds based on the this compound core. The bromine atom adds another layer of potential diversity, as it can be used in post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions, to introduce further complexity.

While the term "SmartBlocs™" refers to a specific peptide-based blocking agent used in biochemical assays and is not a class of chemical building blocks, the concept of specialized, pre-functionalized building blocks is central to modern medicinal chemistry. Companies like BioBlocks specialize in providing unique scaffolds, including derivatives of amino acids and heterocycles, for drug discovery programs. This compound and its derivatives fit perfectly within this paradigm of advanced, functionalized building blocks for creating diverse chemical libraries. nih.gov

Exploration of Supramolecular Chemistry Architectures and Self-Assembly

The functional groups on this compound make it an excellent candidate for forming ordered, non-covalent supramolecular structures through self-assembly. nih.gov The key interactions that drive this assembly are hydrogen bonding and, potentially, halogen bonding.

Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor, leading to the formation of characteristic hydrogen-bonded dimers. The amino group can also participate in hydrogen bonding, both as a donor and an acceptor. These interactions can link molecules together into tapes, sheets, or more complex three-dimensional networks.

Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor, forming a directional, non-covalent interaction with a Lewis basic atom (such as the oxygen of a carbonyl or the nitrogen of an amine) on an adjacent molecule. The strength and directionality of halogen bonds are increasingly being exploited in crystal engineering and the design of functional materials.

The interplay between strong hydrogen bonds (e.g., O-H···O, N-H···O) and weaker halogen bonds (C-Br···O/N) can lead to the formation of complex and predictable supramolecular architectures. The study of similar halogenated benzoic acids has shown that these combined interactions can reliably construct extended 1D and 2D networks.

Design of Polymeric Materials Precursors and Monomers

The bifunctional nature of this compound, containing both an amine and a carboxylic acid, makes it an ideal AB-type monomer for step-growth polymerization. This allows for the synthesis of aromatic polyamides (aramids) and, with appropriate modification, polyesters.

Polyamides: Direct polycondensation of this compound can, in principle, yield a polyamide. This reaction typically requires high temperatures to drive off water and form the amide linkages. A patent for the synthesis of poly-p-aminobenzoic acid describes the use of aminobenzoyl chloride hydrochloride monomers, and notes that the aromatic ring can be substituted with halogens like bromine. This suggests that conversion of the carboxylic acid of this compound to an acyl chloride would produce a suitable monomer for low-temperature polycondensation, yielding a halogenated, methyl-substituted aromatic polyamide. Such polymers are often sought for their high thermal stability and mechanical strength.

Polyesters: While direct self-condensation to form a polyester (B1180765) is not possible, this compound can be used as a precursor for polyester monomers. For example, the amino group could be diazotized and replaced with a hydroxyl group, creating a hydroxy-bromo-methylbenzoic acid. This new AB-type monomer could then be polymerized to form a polyester. Alternatively, the existing molecule could be used to create poly(ester-amide)s, a class of biodegradable polymers that combine the properties of both polyesters and polyamides.

The incorporation of this specific monomer into a polymer backbone introduces bromine and methyl groups, which can be used to fine-tune the polymer's properties, such as solubility, thermal characteristics, and flame retardancy.

| Polymer Type | Monomer(s) | Resulting Polymer Structure |

| Polyamide | 6-Amino-3-bromo-2-methylbenzoyl chloride | Poly(6-amino-3-bromo-2-methylbenzamide) |

| Copolyamide | This compound + Diamine/Diacid | Random copolymer with amide linkages |

| Polyester (Hypothetical) | 6-Hydroxy-3-bromo-2-methylbenzoic acid | Poly(6-hydroxy-3-bromo-2-methylbenzoate) |

V. Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Intermediate in Complex Molecule Synthesis

The distinct functional groups of 6-amino-3-bromo-2-methylbenzoic acid offer multiple reaction sites. The amino group can be diazotized for coupling reactions or participate in amide bond formation. The carboxylic acid provides a handle for esterification or conversion to other functional groups. The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This multifunctionality makes it a strategic starting material for constructing intricate molecules.

While direct synthesis of specific commercial drugs starting from this compound is not extensively documented in publicly available literature, its structural motifs are present in key pharmaceutical intermediates. Closely related aminobenzoic acid derivatives are crucial in the synthesis of modern therapeutics. For instance, substituted bromobenzoic acids are vital building blocks for Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type-2 diabetes. The synthesis of intermediates for SGLT2 inhibitors like Canagliflozin and Dapagliflozin often involves similarly substituted aromatic rings, highlighting the importance of this class of compounds in medicinal chemistry. nbinno.comshreemlifesciences.com The structure of this compound provides a scaffold that medicinal chemists can elaborate upon to generate libraries of compounds for screening and development of new lead compounds.

Table 1: Role of Related Bromo-Aromatic Acids in Pharmaceutical Synthesis

| Intermediate Class | Therapeutic Target | Example Drug Class | Key Synthetic Reactions |

|---|---|---|---|

| Substituted Bromobenzoic Acids | Sodium-Glucose Co-Transporter 2 (SGLT2) | SGLT2 Inhibitors (e.g., Canagliflozin) | Cross-coupling reactions, Friedel-Crafts acylation |

The application of this compound specifically in the development of agrochemicals is not widely reported. However, the synthesis of novel compounds with potential pesticidal activity often relies on versatile intermediates that can be modified to create diverse chemical structures. For example, research into new pesticidal agents has involved the synthesis of complex β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups through multi-component reactions like the Betti reaction. nih.gov The structural features of this compound, particularly the reactive amine and bromo-substituents, make it a plausible candidate for use in the combinatorial synthesis of new families of potential herbicides, fungicides, or insecticides.

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest class of commercial colorants. The synthesis involves a two-step process: the diazotization of an aromatic primary amine, followed by a coupling reaction with an electron-rich nucleophile such as a phenol or another aniline (B41778). nih.govunb.ca The amino group on this compound makes it a suitable candidate for the first step, forming a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds to produce a wide array of colored azo dyes. The substituents on the benzoic acid ring (bromo and methyl groups) would be expected to influence the final color and properties, such as lightfastness and solubility, of the resulting dye. For example, studies on the related 3-amino-4-methyl benzoic acid have demonstrated its use in creating novel azo dyes by coupling its diazonium salt with resorcinol and various naphthols. rasayanjournal.co.in

Table 2: General Synthesis of Azo Dyes from Aromatic Amines

| Step | Reaction Name | Description | Role of this compound |

|---|---|---|---|

| 1 | Diazotization | The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures (0-5°C). | The amino group serves as the reaction site to form the diazonium salt. |

Exploration in Catalysis and Ligand Design for Metal-Mediated Transformations

Amino acids and their derivatives are widely used as chiral ligands in asymmetric catalysis. They can coordinate with transition metals through their amino and carboxylate groups to form stable chelate complexes. scirp.orgmdpi.com These metal complexes can then catalyze a variety of chemical transformations with high stereoselectivity. While specific studies detailing the use of this compound as a ligand are not prominent, its structure contains the necessary functional groups (amine and carboxylic acid) to act as a bidentate ligand for various transition metals like copper (Cu), nickel (Ni), and ruthenium (Ru). scirp.org The development of chiral salen transition metal complexes, for instance, has been significant in promoting stereoselective reactions, and amino acid-derived ligands are a key component of this research. nih.gov The electronic and steric properties of such a ligand could be fine-tuned by the presence of the bromo and methyl groups on the aromatic ring, potentially influencing the catalytic activity and selectivity of the corresponding metal complex.

Contributions to Novel Materials Development

The development of new materials with unique electronic and optical properties is a major focus of modern chemistry. Polysubstituted aromatic compounds are often used as monomers or building blocks for larger, functional materials.

Aromatic polyamides (aramids) are a class of high-performance polymers known for their thermal stability and mechanical strength. nih.gov They are synthesized from aromatic diamines and aromatic diacyl chlorides. While this compound is not a diamine, its structure is representative of the types of monomers that could be incorporated into more complex polymer chains for specialized applications. The field of organic electronics utilizes molecules with extended π-conjugated systems for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The benzene (B151609) ring of this compound could serve as a core unit that can be extended through cross-coupling reactions at the bromine position to create larger conjugated systems with tailored electronic properties.

Precursors for Other Advanced Functional Materials

While direct, extensive research on the application of this compound in the synthesis of advanced functional materials is not widely documented in publicly available literature, its chemical structure suggests its potential as a versatile precursor for a variety of such materials. The presence of three distinct functional groups—an amino group, a bromine atom, and a carboxylic acid—on a benzene ring allows for a range of chemical modifications and polymerization pathways. This positions the compound as a candidate for the development of specialized polymers and organic electronic materials.

The fundamental principle behind its utility lies in the reactivity of its functional groups. The amino (-NH₂) and carboxylic acid (-COOH) groups can participate in condensation polymerization to form polyamides. The bromine (-Br) atom can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new functionalities or to create extended conjugated systems. The methyl group (-CH₃) can influence the solubility and morphological properties of the resulting materials.

Potential as a Monomer for High-Performance Polymers:

Derivatives of aminobenzoic acid are known to be monomers for aramids, a class of high-performance polymers known for their exceptional strength and thermal stability. By analogy, this compound could be envisioned as a monomer for novel aramids. The bromine atom, if retained in the polymer backbone, could impart flame-retardant properties. Furthermore, the bromine atom could serve as a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Role in the Synthesis of Organic Semiconductors:

The core structure of this compound is based on aniline, a building block for conducting polymers. wikipedia.org While simple aminobenzoic acids can be electrochemically polymerized to form short-chain conducting polymers, the strategic placement of substituents in this compound offers possibilities for creating more complex and potentially more stable and functional conductive materials. The bromine atom can be a reactive handle for introducing moieties that enhance electronic conductivity or facilitate self-assembly into ordered structures, which is crucial for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Research Directions and Future Outlook:

The exploration of this compound as a precursor for advanced functional materials is an area ripe for investigation. Future research could focus on the following areas:

Synthesis of Novel Polyamides: Systematic studies on the polymerization of this compound with various diamines or diacyl chlorides could lead to new polyamides with tailored properties. The thermal, mechanical, and flame-retardant characteristics of these polymers would be of particular interest.

Development of Organic Electronic Materials: Utilizing the bromine atom for cross-coupling reactions could enable the synthesis of conjugated oligomers and polymers. The investigation of their photophysical and electrochemical properties would be essential to assess their potential for use in electronic devices.

Functionalization for Specific Applications: The amino and carboxylic acid groups provide avenues for attaching other functional units, such as chromophores for optical applications or specific binding sites for sensing applications.

The table below summarizes the potential applications and the role of the different functional groups of this compound in the design of advanced functional materials.

| Functional Group | Potential Role in Material Synthesis | Potential Application Area |

| Amino (-NH₂) | Polymerization (Polyamides), Nucleophilic Substitution | High-Performance Polymers, Organic Electronics |

| Carboxylic Acid (-COOH) | Polymerization (Polyamides, Polyesters), Solubilizing Group | High-Performance Polymers, Functional Dyes |

| Bromine (-Br) | Cross-Coupling Reactions, Flame Retardancy, Post-Polymerization Modification | Organic Semiconductors, Flame-Retardant Materials |

| Methyl (-CH₃) | Solubility Enhancement, Morphological Control | Processable Polymers, Organic Electronics |

Further research is necessary to fully realize the potential of this compound as a precursor in materials science. Its unique combination of functional groups makes it a promising candidate for the development of next-generation functional materials with tailored properties.

Vi. Computational Chemistry and Theoretical Investigations of 6 Amino 3 Bromo 2 Methylbenzoic Acid

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are central to modern computational chemistry, enabling the determination of molecular geometries, energies, and electronic properties. The choice of method and basis set is crucial for obtaining accurate results.

Density Functional Theory (DFT) has become a leading method for quantum chemical calculations due to its balance of accuracy and computational efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

One of the most widely used DFT functionals is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that combines the strengths of Hartree-Fock theory with density functional approximations. This functional is known for providing reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules. researchgate.netnih.gov Studies on similar molecules, such as 2-amino-5-bromobenzoic acid methyl ester and 4-bromo-3-(methoxymethoxy) benzoic acid, have successfully employed the B3LYP functional to investigate their molecular structures and properties. researchgate.netnih.gov

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation.

Pople-style basis sets , such as the 6-31G and 6-311G series, are commonly used. The numbers indicate how many Gaussian functions are used to represent the core and valence atomic orbitals.

Polarization functions , denoted by (d,p) or an asterisk (*), are added to allow for non-uniform distortion of the electron clouds, which is essential for describing chemical bonds accurately.

Diffuse functions , indicated by a plus sign (+ or ++), are included to better describe the electron density far from the atomic nuclei, which is important for anions and weak interactions.

The selection of a basis set like 6-31G*, 6-311G(d,p), or the more extensive 6-311++G(d,p) depends on the desired balance between accuracy and computational cost. researchgate.netnih.gov For instance, the analysis of 2-amino-5-bromobenzoic acid methyl ester utilized the 6-311++G(d,p) basis set for its calculations, highlighting its suitability for this class of compounds. nih.govdocumentsdelivered.com

| Basis Set | Description | Typical Application |

| 6-31G* | A split-valence basis set with added polarization functions on heavy (non-hydrogen) atoms. | Good for initial geometry optimizations and calculations on medium-sized molecules. |

| 6-311G(d,p) | A triple-split valence basis set with polarization functions on both heavy and hydrogen atoms. | Provides more flexibility and accuracy for describing bonding environments. researchgate.net |

| 6-311++G(d,p) | A triple-split valence basis set with both polarization and diffuse functions on all atoms. | Offers high accuracy, especially for systems with anions, excited states, or weak intermolecular interactions. nih.gov |

This table is for illustrative purposes and describes common basis sets used in computational chemistry.

The Hartree-Fock (HF) method is a foundational ab initio calculation technique that approximates the many-electron wavefunction as a single Slater determinant. While it systematically neglects electron correlation, leading to less accurate energy predictions compared to DFT, it serves as a valuable baseline. actascientific.com Often, HF calculations are performed alongside DFT methods for comparative purposes. The differences in results can highlight the importance of electron correlation effects for a particular molecular property. For example, in studies of substituted benzoic acids, HF methods have been used in conjunction with DFT to provide a broader understanding of the electronic structure. actascientific.com

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity, stability, and spectroscopic properties. Analysis of the frontier molecular orbitals and the electrostatic potential map are standard procedures for this purpose.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic behavior.

HOMO : Represents the orbital from which an electron is most likely to be donated, acting as an electron donor. Its energy level correlates with the ionization potential.

LUMO : Represents the orbital to which an electron is most likely to be accepted, acting as an electron acceptor. Its energy level is related to the electron affinity.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electrophilicity). |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. actascientific.com |

This table outlines the key parameters derived from frontier molecular orbital analysis. The values are specific to the molecule and the level of theory used.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id

The MEP map uses a color scale to denote different potential values:

Red : Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on heteroatoms like oxygen or nitrogen. researchgate.netyoutube.com

Blue : Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. researchgate.netyoutube.com

Green : Represents areas of neutral or near-zero potential.

By analyzing the MEP map of a molecule like 6-Amino-3-bromo-2-methylbenzoic acid, one could predict the reactive sites. For instance, the oxygen atoms of the carboxylic acid group and the nitrogen of the amino group would be expected to be regions of negative potential (red), while the hydrogen of the carboxylic acid and hydrogens of the amino group would be regions of positive potential (blue). researchgate.net This type of analysis helps in understanding intermolecular interactions and predicting reaction pathways. actascientific.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Insights

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. wikipedia.org This analysis provides valuable information about charge distribution, hybridization, and the delocalizing effects of electron-donating and electron-withdrawing groups within a molecule. wikipedia.org

For this compound, an NBO analysis would elucidate the electronic interactions between the amino (-NH2), bromo (-Br), methyl (-CH3), and carboxylic acid (-COOH) substituents and the benzene (B151609) ring. The amino group is a strong electron-donating group, while the bromo and carboxylic acid groups are electron-withdrawing. The methyl group is weakly electron-donating. These competing electronic effects influence the electron density distribution across the aromatic ring.

In a theoretical study of 2-[(2,3-dimethylphenyl)amino]benzoic acid, a related compound, NBO analysis was used to investigate the molecular structure and electronic properties. nih.gov For this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair into the π-system of the benzene ring. This delocalization would increase the electron density at the ortho and para positions relative to the amino group. Conversely, the electron-withdrawing bromo and carboxyl groups would decrease electron density. The interplay of these effects is crucial for understanding the molecule's reactivity and spectroscopic properties.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent the delocalization of electron density from a filled "donor" NBO (like a bonding orbital or a lone pair) to an empty "acceptor" NBO (like an antibonding orbital). rsc.org For instance, the interaction between the lone pair of the amino nitrogen and the π* antibonding orbitals of the benzene ring would be a significant stabilizing interaction.

Frontier Molecular Orbital (FMO) Theory Applications in Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. ucsb.edunumberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edunumberanalytics.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). ucsb.edu The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. numberanalytics.com

For this compound, the distribution of the HOMO and LUMO across the molecule would determine its reactivity in various chemical transformations. The electron-donating amino group would be expected to significantly contribute to the HOMO, making the aromatic ring susceptible to electrophilic attack at positions ortho and para to the amino group. However, the presence of the bulky methyl group at the 2-position and the bromo group at the 3-position would sterically and electronically influence the preferred sites of reaction.

In a computational study of substituted benzoic acids, it was shown that the nature and position of substituents significantly affect the HOMO and LUMO energies and distributions. mdpi.com For this compound, the HOMO would likely have significant contributions from the amino group and the π-system of the benzene ring, while the LUMO would be expected to have contributions from the carboxylic acid group and the aromatic ring.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -5.5 to -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 3.5 to 5.5 | A larger gap suggests higher kinetic stability. |

Note: These values are estimations based on typical values for similarly substituted aromatic compounds and are for illustrative purposes only. Actual values would require specific DFT calculations.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. rsc.orgescholarship.org This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, computational studies could be employed to investigate various reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the carboxylic acid or amino groups. For example, in an electrophilic nitration reaction, computational methods could determine whether the nitro group would preferentially add to the C4 or C5 position of the benzene ring and the corresponding activation barriers for each pathway.

A study on the reaction mechanisms of halogenated quinones with benzohydroxamic acid demonstrated the power of computational methods in understanding complex reaction pathways and the role of intermediates. nih.gov Similarly, theoretical investigations into the ring-opening of 2-methylaziridine (B133172) have provided detailed insights into the reaction mechanism and the influence of catalysts. nih.gov

Thermodynamic and Kinetic Studies (e.g., Gibbs Free Energy, Activation Barriers)

Computational methods can be used to calculate key thermodynamic and kinetic parameters that govern chemical reactions and processes. nih.gov Thermodynamic properties such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) determine the spontaneity and equilibrium position of a reaction. researchgate.netul.ie Kinetic parameters, primarily the activation energy (Ea), determine the rate at which a reaction proceeds. researchgate.netul.ie

For this compound, computational calculations could predict its thermodynamic stability relative to its isomers. For instance, the relative stabilities of different conformational isomers (rotamers) arising from the rotation of the carboxylic acid and amino groups could be determined.

A comprehensive study on the thermodynamics and nucleation kinetics of m-aminobenzoic acid polymorphs showcased how experimental and computational data can be combined to understand the stability of different crystal forms. researchgate.netul.iediva-portal.org This type of analysis would be valuable for understanding the solid-state properties of this compound.

Table 2: Illustrative Thermodynamic Data for a Hypothetical Isomerization Reaction

| Parameter | Calculated Value | Unit | Significance |

| ΔH | -15 | kJ/mol | The reaction is exothermic. |

| ΔS | -0.02 | kJ/(mol·K) | The reaction leads to a decrease in disorder. |

| ΔG (at 298 K) | -9.04 | kJ/mol | The reaction is spontaneous at room temperature. |

| Activation Energy (Ea) | 80 | kJ/mol | Represents the kinetic barrier to the reaction. |